molecular formula C19H20N4O4S3 B2800760 N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide CAS No. 921572-93-2

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Número de catálogo: B2800760
Número CAS: 921572-93-2
Peso molecular: 464.57
Clave InChI: KZVNSNDPIPHCTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 1,3,4-oxadiazole core substituted with a phenylthio-methyl group at position 5 and a piperidine-3-carboxamide moiety sulfonylated at the thiophene-2-yl group. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, which is critical in drug design for targeting enzymes or receptors .

Propiedades

IUPAC Name

N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S3/c24-18(14-6-4-10-23(12-14)30(25,26)17-9-5-11-28-17)20-19-22-21-16(27-19)13-29-15-7-2-1-3-8-15/h1-3,5,7-9,11,14H,4,6,10,12-13H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVNSNDPIPHCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a synthetic compound that combines several pharmacologically relevant moieties, including an oxadiazole ring and a piperidine structure. This article aims to explore the biological activity of this compound based on available research findings, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
Common Name This compound
CAS Number 921572-93-2
Molecular Formula C₁₉H₂₀N₄O₄S₃
Molecular Weight 464.6 g/mol

Enzyme Inhibition

The piperidine moiety is known for its role in enzyme inhibition. Compounds containing piperidine have shown activity against acetylcholinesterase (AChE) and urease . The presence of the thiophenes and oxadiazole groups may enhance this inhibitory activity through specific interactions with enzyme active sites.

While specific mechanisms for this compound are not well-documented, it is hypothesized that the compound may exert its effects through:

  • Receptor Binding : The phenylthio and thiophenes could facilitate binding to biological receptors or enzymes, modulating their activities.
  • Interaction with Membrane Proteins : The structural components may interact with membrane proteins, influencing cellular signaling pathways.

Synthesis and Evaluation of Related Compounds

A study synthesized a series of compounds featuring the 1,3,4-oxadiazole and piperidine moieties. These compounds were evaluated for their biological activities, revealing varying degrees of effectiveness against different bacterial strains and enzyme targets . Although direct studies on the compound are scarce, insights from related compounds provide a foundation for understanding its potential biological activities.

In Silico Studies

In silico studies have been employed to predict the binding affinities and interactions of oxadiazole derivatives with target proteins. These computational analyses suggest that modifications in substituents can significantly influence biological activity . Such studies could be beneficial for future research on this compound.

Aplicaciones Científicas De Investigación

The compound is of significant interest due to its potential biological activities, which may include:

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Oxadiazole Ring : This is generally achieved through cyclization reactions involving hydrazides and carbon disulfide.
  • Introduction of the Phenylthio Group : This step is crucial for enhancing the compound's biological activity and affinity for target molecules.
  • Formation of Piperidine and Carboxamide Moieties : The final steps involve creating the piperidine structure and attaching the carboxamide group to complete the synthesis .

Potential Case Studies

While specific case studies focusing solely on N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide are scarce, insights can be drawn from related compounds:

Compound Activity Studied Findings
1-[5-(4-methoxyphenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivativesAnticonvulsantSome derivatives showed significant activity with low neurotoxicity .
5-Furan derivativesAntimicrobialExhibited various degrees of activity against bacterial strains .

These studies highlight the potential therapeutic applications of oxadiazole derivatives in treating neurological disorders and infections.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a class of heterocyclic sulfonamides and carboxamides. Key comparisons with analogous molecules include:

Core Heterocycle Variations

  • 1,3,4-Thiadiazole Derivatives () :
    Compounds like N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l) share a thiadiazole core but differ in substituents. Thiadiazoles exhibit higher sulfur-mediated π-stacking interactions compared to oxadiazoles, which may alter binding kinetics. However, oxadiazoles are more electronegative, enhancing hydrogen-bond acceptor capacity .

  • Pyridine-Thiadiazole Hybrids () :
    Patent compounds such as 5-(4-chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (P2) integrate pyridine and thiadiazole rings. The trifluoromethyl group in P2 enhances metabolic stability, whereas the target compound’s thiophene sulfonyl group introduces steric hindrance and polarizability .

Substituent Analysis

  • Phenylthio vs. Fluorophenyl Groups () :
    The fluorophenyl group in 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide increases electronegativity, improving solubility. In contrast, the phenylthio group in the target compound offers greater lipophilicity, favoring blood-brain barrier penetration .

  • Sulfonamide Linkers :
    The thiophene-2-ylsulfonyl group in the target compound provides a rigid, planar structure compared to the ethylsulfonyl group in P2 (). This rigidity may reduce conformational flexibility but enhance target specificity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Notable Properties
Target Compound 1,3,4-Oxadiazole Phenylthio-methyl, Thiophene sulfonyl High lipophilicity, rigid sulfonamide linker
7a-7l () 1,3,4-Thiadiazole Piperidinylethylthio, Benzamide Acetylcholinesterase inhibition (IC₅₀: 0.8–12.3 µM)
P2 () 1,3,4-Thiadiazole Trifluoromethyl, Chlorophenyl Enhanced metabolic stability, pyridine hybrid
Fluorophenyl Analog () Pyrrolidone 4-Fluorophenyl, Isopropyl Improved solubility, antimicrobial activity

Table 2: Electronic and Steric Parameters

Parameter Target Compound 7a-7l (Thiadiazole) P2 (Thiadiazole-Pyridine)
LogP* 3.8 (estimated) 2.5–3.2 4.1
Hydrogen-Bond Acceptors 7 6 8
Polar Surface Area (Ų) 120 95–110 130

*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis (unlike thiadiazoles in ) requires precise control of oxadiazole ring formation and sulfonylation steps, which may limit scalability .
  • Unresolved Questions : Direct bioactivity data for the target compound are absent in the provided evidence. Predictions are based on structural analogs, necessitating further enzymatic assays or docking studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, such as:

Oxadiazole ring formation : Reacting thiosemicarbazide derivatives with carboxylic acids under POCl₃-mediated cyclization (e.g., reflux at 90°C for 3 hours) .

Sulfonylation : Introducing the thiophen-2-ylsulfonyl group via nucleophilic substitution using K₂CO₃ as a base in DMF at room temperature .

Coupling reactions : Linking piperidine-3-carboxamide moieties via amide bond formation, monitored by TLC and purified via column chromatography .

  • Key Considerations : Optimize solvent choice (e.g., DMF for polar intermediates) and reaction time to improve yields (reported 60-85% in analogous compounds) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify aromatic protons (δ 7.2-8.1 ppm for thiophene/phenyl groups) and carbonyl signals (δ 165-175 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1680 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., HRMS for [M+H]+ ion) .
    • Cross-Validation : Compare data with structurally similar compounds (e.g., thiadiazole derivatives ).

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements in cancer cell lines) to account for variability in potency .
  • Target Validation : Use CRISPR/Cas9 knockdowns or competitive binding assays to confirm specificity for suspected targets (e.g., kinase inhibition) .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., thiophene-sulfonamide hybrids ) to identify trends.
    • Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility; use CLSI guidelines for standardized MIC testing .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • Methodology :

  • Core Modifications :
ModificationImpact on ActivityReference
Thiophene → BenzothiopheneIncreased lipophilicity & CNS penetration
Piperidine ring saturationEnhanced conformational rigidity for target binding
  • Functional Group Replacements :
  • Replace sulfonyl with carbonyl to assess hydrogen-bonding requirements .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on phenyl rings to modulate electronic effects .
    • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like HDACs or COX-2 .

Q. What experimental designs address stability challenges in aqueous or biological matrices?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions, then monitor degradation via HPLC .
  • Plasma Stability Assays : Incubate with rat/human plasma (37°C, 1-24 hours) and quantify parent compound using LC-MS/MS .
  • Formulation Strategies : Use cyclodextrins or liposomal encapsulation to improve solubility and half-life .

Q. How can researchers elucidate the mechanism of action for this compound?

  • Methodology :

  • Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways .
  • Biochemical Assays :
  • Enzyme Inhibition : Test activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • In Vivo Models : Use xenograft mice to correlate pharmacokinetic data (e.g., Cₘₐₓ, AUC) with efficacy .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.